3-[(3-chlorophenyl)methyl]oxolan-3-amine
Description
3-[(3-Chlorophenyl)methyl]oxolan-3-amine is a heterocyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a (3-chlorophenyl)methyl group and an amine group. The molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol. Its structure combines the rigidity of the aromatic chlorophenyl group with the flexibility of the oxolane ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and biological interactions .
Properties
CAS No. |
1500641-40-6 |
|---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.7 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)methyl]oxolan-3-amine typically involves the reaction of 3-chlorobenzyl chloride with oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the oxolan ring. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)methyl]oxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxo derivatives of the oxolan ring.
Reduction: Amine derivatives with reduced oxolan ring.
Substitution: Substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
3-[(3-chlorophenyl)methyl]oxolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) [(3-Fluoro-2-methylphenyl)methyl][(oxolan-3-yl)methyl]amine
- Molecular Formula: C₁₃H₁₈FNO
- Key Difference : Fluorine replaces chlorine at the 3-position of the phenyl ring.
- Impact : Fluorine’s higher electronegativity increases metabolic stability but reduces electrophilic reactivity compared to chlorine. This compound may exhibit enhanced bioavailability but lower antimicrobial potency than the chlorinated analog .
b) N-(3-Ethylphenyl)-2-methyloxolan-3-amine
- Molecular Formula: C₁₃H₁₉NO
- Key Difference : An ethyl group replaces chlorine at the 3-position of the phenyl ring.
- This compound may show lower cytotoxicity but higher solubility in non-polar solvents compared to the chlorinated derivative .
c) 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
- Molecular Formula: C₁₂H₁₅ClF₃NO
- Key Difference : A trifluoromethyl (-CF₃) group replaces chlorine.
- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing receptor binding affinity in drug candidates. This compound demonstrates superior pharmacokinetic profiles in CNS-targeting applications but may suffer from increased synthetic complexity .
Variations in the Amine Substituent
a) (3-Chlorophenyl)methylamine
- Molecular Formula: C₁₂H₁₈ClNO
- Key Difference : A methoxybutyl chain replaces the oxolane-3-amine group.
- Impact: The methoxy group introduces hydrogen-bonding capacity, improving solubility in aqueous media.
b) Methyl[(oxolan-3-yl)methyl]amine Hydrochloride
- Molecular Formula: C₆H₁₄ClNO
- Key Difference : Simplifies to a methyl group instead of the chlorophenyl substituent.
- Impact : The absence of the aromatic ring diminishes π-π stacking interactions, reducing affinity for biological targets. This compound is primarily used as a synthetic intermediate rather than a bioactive molecule .
Key Observations :
- Chlorine substitution generally confers moderate antimicrobial and anticancer activity due to its balance of electronegativity and lipophilicity.
- Fluorinated analogs (e.g., -F, -CF₃) often show enhanced activity but face challenges in metabolic stability .
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